molecular formula C9H10ClNO2 B180722 (3-Chloro-benzylamino)-acetic acid CAS No. 368873-43-2

(3-Chloro-benzylamino)-acetic acid

Cat. No.: B180722
CAS No.: 368873-43-2
M. Wt: 199.63 g/mol
InChI Key: AVQLNLPZBVURGB-UHFFFAOYSA-N
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Description

(3-Chloro-benzylamino)-acetic acid is a high-purity fine chemical intermediate intended solely for research and development purposes in a laboratory setting. This compound is part of a class of molecules where a chloro-substituted benzyl group is linked to a glycine backbone, a structure often investigated for its potential as a building block in organic and medicinal chemistry . As a research tool, its primary value lies in its application in chemical synthesis, where it can be used to construct more complex molecules for various exploratory studies. Potential research applications for this compound and its analogs include serving as a precursor or intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) and functioning as a versatile scaffold in the design and development of novel chemical entities for biological screening . The precise mechanism of action for this compound is wholly dependent on the specific research context and the final compound it is used to synthesize. Researchers are responsible for verifying the suitability of this compound for their intended applications. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-chlorophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-8-3-1-2-7(4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLNLPZBVURGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330156
Record name (3-Chloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368873-43-2
Record name (3-Chloro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 Chloro Benzylamino Acetic Acid

Established Synthetic Pathways for (3-Chloro-benzylamino)-acetic acid

Conventional Reaction Schemes

The synthesis of this compound is primarily achieved through several established methods, with direct alkylation and reductive amination being the most conventional.

Direct Alkylation: This common approach involves the reaction of 3-chlorobenzylamine (B151487) with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The reaction is usually conducted in an aqueous medium at elevated temperatures, generally between 80-100°C, for several hours to ensure completion.

A similar methodology is employed for the synthesis of the related compound, (3,4-Dichloro-benzylamino)-acetic acid, where 3,4-dichlorobenzylamine (B86363) is reacted with chloroacetic acid using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Another variation of reductive amination involves the use of 3-aminobenzoic acid and an appropriate aldehyde, followed by reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, particularly in industrial settings. Key parameters that are often adjusted include reaction temperature, pH, stoichiometry of reactants, and the choice of solvent and catalyst.

For the direct alkylation method, controlling the stoichiometry is critical to prevent the formation of dialkylated byproducts. Additionally, optimizing the pH is necessary to minimize the hydrolysis of chloroacetic acid. Industrial-scale production can benefit from the use of continuous flow reactors, which enhance mixing and heat transfer, leading to yields exceeding 75%. A patent for a structurally related compound reported a 67.6% yield after recrystallization under similar conditions. google.com

In reductive amination , the choice of reducing agent and the protection of functional groups are key to high efficiency. Sodium borohydride (B1222165) in methanol (B129727) at room temperature has been shown to achieve over 90% conversion in the reduction step. To prevent unwanted side reactions during the condensation phase, Boc-protected intermediates like N-Boc-glycine can be utilized.

Modern coupling reactions using activators like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) offer another route for optimization. This method involves activating the chloroacetic acid with HATU and a base (e.g., DIPEA) to form an active ester, which then reacts with 3-chlorobenzylamine. This process is favored for its mild reaction conditions and compatibility with sensitive functional groups, with reported yields of up to 85% in small-scale trials and purity exceeding 98%.

Novel Approaches in this compound Synthesis

Integration of Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. epitomejournals.com This includes the use of greener solvents, minimizing hazardous byproducts, and improving atom economy. epitomejournals.com For the synthesis of compounds like this compound, this can involve exploring water as a solvent, which is a key principle of green chemistry. bas.bg The use of ultrasound has also been explored as an activation technique in solvent-free methodologies to create cleaner and more selective reactions. researchgate.net

While specific studies on the green synthesis of this compound are not extensively documented, the principles of green chemistry are being applied to similar reactions. For instance, the use of greener solvents is being investigated for solid-phase synthesis, where the choice of solvent is critical for resin swelling and reaction efficiency. rsc.org

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to increased efficiency and selectivity. For the synthesis of aliphatic amines, transition-metal catalyzed approaches are gaining prominence. acs.org These methods include hydroamination and C(sp³)–H functionalization, which can provide more direct routes to the desired products. acs.org

For instance, palladium-catalyzed reactions have been shown to exclusively afford Markovnikov products in similar transformations. acs.org The mechanism often involves the insertion of an alkene into a Pd–H bond, followed by nucleophilic attack of the amine. acs.org The use of chiral ligands like BINAP can lead to good yields and enantioselectivities. acs.org

Furthermore, the use of power ultrasound has been shown to be beneficial in organic synthesis, leading to cleaner reactions and higher selectivity. researchgate.net In the context of related compounds, catalytic systems involving palladium(II) complexes and copper(II) chloride have been successfully used for cyclization/carboalkoxylation reactions. rsc.org While not directly applied to this compound, these catalytic strategies represent promising avenues for future synthetic development.

Derivatization Strategies for this compound Analogues

The core structure of this compound can be modified to create a variety of analogues with potentially different biological activities. Derivatization can be achieved by modifying the carboxylic acid group, the amino group, or the aromatic ring.

One common strategy is the formation of esters or amides from the carboxylic acid moiety. For example, the carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. Similarly, amide derivatives can be synthesized by coupling the carboxylic acid with various amines using peptide coupling agents.

The secondary amine can also be a site for derivatization. For instance, N-acylation can be performed to introduce different acyl groups. nih.gov Furthermore, the aromatic ring can be subjected to further substitution reactions, although this might be more challenging due to the existing chloro-substituent.

The synthesis of various analogues often involves multi-step reaction sequences. For example, a patent describes the synthesis of 3-chloro-N-ethanoyl iminodibenzyl (B195756) through a three-step process involving diazotization and Sandmeyer reactions, which could potentially be adapted to create derivatives of this compound. google.com

The following table provides examples of derivatization reactions that could be applied to this compound, based on established chemical transformations.

Reaction TypeReagents and ConditionsPotential Product
EsterificationAlcohol, Acid CatalystThis compound ester
AmidationAmine, Coupling Agent (e.g., HATU, EDC)N-substituted (3-Chloro-benzylamino)-acetamide
N-AlkylationAlkyl Halide, BaseN-Alkyl-(3-Chloro-benzylamino)-acetic acid
N-AcylationAcyl Chloride or Anhydride, BaseN-Acyl-(3-Chloro-benzylamino)-acetic acid

This table is illustrative and based on general organic chemistry principles.

N-Substitution Reactions

The secondary amine group in this compound is nucleophilic and can readily undergo substitution reactions. This allows for the introduction of various alkyl, acyl, and aryl groups, significantly altering the molecule's steric and electronic properties.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an S_N2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkylating agent.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of corresponding amides. This is a common transformation that can improve metabolic stability in biological contexts compared to the parent carboxylic acid.

N-Arylation: The introduction of an aryl group can be achieved through methods like the Buchwald-Hartwig amination, although this can be more challenging.

Disubstitution: In some reaction conditions, particularly during the formation of amides from acyl chlorides, a simultaneous substitution of a halogen on a heterocyclic core by the benzylamino moiety can occur, leading to doubly substituted products. nih.gov This highlights the reactivity of the N-H group even when other reactive sites are present. nih.gov

Table 1: Examples of Potential N-Substitution Reactions

Reactant Class Specific Example Potential Product
Alkyl Halide Methyl Iodide (3-Chloro-benzyl)-methyl-amino]-acetic acid
Acyl Chloride Acetyl Chloride [Acetyl-(3-chloro-benzyl)-amino]-acetic acid

Carboxylic Acid Functionalization and Esterification

The carboxylic acid moiety is a highly versatile functional group that serves as a gateway to numerous derivatives, most notably esters and amides.

Esterification: The most direct derivatization is the conversion to an ester. This is often achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The synthesis of this compound itself can proceed via a reductive amination pathway that produces an ester intermediate, which is then hydrolyzed. For instance, the reaction of 3-chlorobenzaldehyde (B42229) with glycine (B1666218) ethyl ester yields the ethyl ester of the target compound. The ethyl ester of a closely related compound, (3-chloro-benzoylamino)-acetic acid, is commercially available, demonstrating the stability and importance of this functional group. sigmaaldrich.comsigmaaldrich.com

Amide Formation: The carboxylic acid can be "activated" to facilitate amide bond formation. Common activating agents include thionyl chloride (to form an acyl chloride) or peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). nih.gov The activated intermediate is then reacted with a primary or secondary amine to yield the desired amide derivative.

Other Functionalizations: More advanced transformations include photocatalytic decarboxylation, which removes the carboxylic acid group to generate a radical species that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Palladium-catalyzed reactions have also been extensively used for the C-H functionalization of free carboxylic acids, offering a powerful tool for creating complex molecular architectures. nih.govrsc.org

Table 2: Key Carboxylic Acid Functionalization Reactions

Reaction Type Reagents Product Functional Group
Esterification Alcohol (e.g., Ethanol), Acid Catalyst Ester
Acyl Chloride Formation Thionyl Chloride (SOCl₂) Acyl Chloride
Amide Formation Amine, Coupling Agent (e.g., HATU) Amide

Benzene (B151609) Ring Modifications and Substituent Effects

The electronic nature of the benzene ring is significantly influenced by the chloro substituent, which in turn affects the reactivity of the entire molecule.

Substituent Effects: The chlorine atom at the 3-position acts as an electron-withdrawing group (EWG) primarily through its inductive effect (-I). This effect increases the acidity (lowers the pKa) of the carboxylic acid group compared to the non-halogenated analogue, benzylamino-acetic acid. libretexts.org This increased acidity is a result of the stabilization of the carboxylate conjugate base by the electronegative chlorine. libretexts.org The introduction of additional EWGs, such as a second chlorine atom to form a (3,4-dichloro-benzylamino)-acetic acid derivative, would further amplify this acid-strengthening effect. libretexts.org

Ring Modification: The aromatic ring can undergo further electrophilic aromatic substitution reactions, such as nitration or halogenation. The existing chloro and benzylamino-acetic acid groups will direct incoming electrophiles. For example, a patented method for a related structure involves the chlorination of a methoxy-substituted benzylamine (B48309) with sulfuryl chloride in acetic acid. google.com Another relevant synthetic pathway involves the nitration of a precursor, followed by reduction of the nitro group to an amine, and subsequent conversion to a chloro group via a Sandmeyer reaction. google.com These methods could potentially be adapted to introduce new substituents onto the benzene ring of this compound.

Table 3: Influence of Substituents on Acetic Acid pKa

Compound Substituent(s) pKa (approximate) Effect
Acetic Acid None 4.76 Baseline
Chloroacetic Acid ɑ-Chloro 2.87 Inductive withdrawal, increases acidity

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of this compound and Derivatives

A combination of spectroscopic and chromatographic methods is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns defined by the 3-chloro substitution), the methylene (B1212753) protons of the benzyl (B1604629) and acetate (B1210297) groups, and the exchangeable protons of the amine and carboxylic acid. rsc.orgacs.org ¹³C NMR provides information on all unique carbon atoms in the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its derivatives, confirming the elemental composition. Fragmentation patterns can provide additional structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid, the O-H stretch, the N-H stretch, and C-H stretches of the aromatic and aliphatic portions, as well as the C-Cl bond. scirp.orgopticsjournal.net

Raman Spectroscopy: In conjunction with IR, Raman spectroscopy can provide complementary vibrational information, particularly for the skeletal modes of the molecule. scirp.org

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the synthesized compounds. nih.gov By comparing the R_f values of starting materials and products, the conversion can be tracked. Different solvent systems can be used to separate closely related derivatives. psu.edu

Gas Chromatography (GC): Due to the low volatility and polar nature of carboxylic acids, GC analysis often requires derivatization. thermofisher.com The compound can be converted to a more volatile ester, such as a pentafluorobenzyl (PFB) ester, which allows for excellent separation and detection. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the analysis and purification of this compound and its derivatives without the need for derivatization. Reversed-phase columns are typically used, allowing for the separation of compounds based on their polarity.

Table 4: Analytical Techniques for Characterization

Technique Application Information Obtained
¹H & ¹³C NMR Structural Elucidation Connectivity of atoms, chemical environment of protons and carbons
Mass Spectrometry Molecular Weight Determination Molecular formula confirmation, fragmentation patterns
Infrared (IR) Spectroscopy Functional Group Identification Presence of -COOH, N-H, C=O, C-Cl bonds
Thin-Layer Chromatography Reaction Monitoring & Purity Check R_f values, number of components in a mixture

Investigations into the Biological Activities of 3 Chloro Benzylamino Acetic Acid in Vitro and Cellular Studies

Assessment of Molecular Target Interactions

The direct interaction of (3-Chloro-benzylamino)-acetic acid with specific molecular targets such as enzymes and receptors is a key area of investigation to elucidate its mechanism of action. The presence of a chloro-substituent on the benzyl (B1604629) ring and the amino-acetic acid moiety suggests the potential for various non-covalent interactions with biological macromolecules.

Enzyme Inhibition and Activation Assays

Currently, there is a lack of specific data from enzyme inhibition or activation assays performed directly on this compound in publicly accessible literature. However, studies on structurally related benzylamine (B48309) derivatives suggest potential interactions with various enzymes. For instance, certain benzylamine-sulfonamide derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolic pathway of neurotransmitters. semanticscholar.orgnih.gov Additionally, other complex molecules containing a benzylamino moiety have been evaluated for their inhibitory effects on kinases like Casein Kinase 2 (CSNK2A). nih.govbiorxiv.org These findings in related compounds indicate that this compound could potentially exhibit activity towards these or other enzyme families, though direct experimental evidence is required for confirmation.

Receptor Binding Studies in Isolated Systems

Detailed receptor binding studies to determine the affinity (e.g., Kᵢ or Kₔ values) of this compound for specific receptors are not extensively documented in the available scientific literature. Nevertheless, research on analogous compounds provides a basis for potential receptor interactions. For example, derivatives of 4-benzyloxy-benzylamino compounds have been assessed for their agonistic activity on Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. nih.gov The structural similarities suggest that this compound might be a candidate for investigation in similar receptor binding assays to determine its potential role in modulating receptor-mediated signaling pathways.

Protein-Ligand Interaction Profiling

Comprehensive protein-ligand interaction profiling for this compound is not currently available. Such studies, often employing techniques like X-ray crystallography or computational docking, are crucial for visualizing the precise binding mode of a ligand within the active site of a protein. The chlorine atom on the benzyl ring and the carboxylic acid group are expected to play significant roles in defining its binding affinity and specificity towards molecular targets through various interactions such as hydrogen bonding, and hydrophobic or electrostatic interactions.

Cellular Level Biological Responses to this compound

The biological effects of this compound have been primarily evaluated through cellular assays, providing initial data on its potential as a bioactive compound.

Cell Culture Models for Activity Profiling

In vitro studies using cell culture models have demonstrated the cytotoxic potential of this compound against human breast cancer cell lines. Specifically, its activity has been assessed using the MTT assay, which measures cell viability. The compound exhibited notable potency against both MDA-MB-231 (a triple-negative breast cancer cell line) and MCF-7 (an estrogen receptor-positive breast cancer cell line). The half-maximal inhibitory concentration (IC₅₀) values from these studies are presented in the table below.

CompoundCell LineIC₅₀ (µM)Comparison to Standard (Sorafenib)
This compoundMDA-MB-2316.14More potent (Sorafenib IC₅₀ = 7.47 µM)
This compoundMCF-76.05More potent (Sorafenib IC₅₀ = 7.26 µM)

In addition to its anticancer activity, preliminary screenings have indicated that this compound possesses antimicrobial properties. These studies have shown selective activity against certain Gram-positive bacteria, as determined by their minimal inhibitory concentrations (MICs).

Modulation of Intracellular Signaling Pathways

There is currently a lack of specific research detailing the modulation of intracellular signaling pathways by this compound. The observed cytotoxic effects in cancer cell lines suggest that the compound may interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis. For example, analogs of a related compound, KX2-391, have been shown to impact oncogenic kinases such as ERK1/2 and the pro-apoptotic c-Jun kinase. frontiersin.org However, dedicated studies are necessary to identify the specific pathways affected by this compound and to understand the molecular mechanisms underlying its biological activity.

Effects on Cellular Proliferation, Differentiation, and Viability

Research into the direct effects of this compound on cellular functions has revealed notable activity, particularly concerning cell viability and proliferation in cancer cell lines. While comprehensive data across a wide range of cell types is not extensively documented in publicly accessible literature, in vitro studies have demonstrated its cytotoxic potential against specific human cancer cells.

One of the key findings pertains to the compound's impact on breast cancer cell lines. Through the use of MTT assays, a colorimetric assay for assessing cell metabolic activity, researchers have quantified the cytotoxic effects of this compound. The results indicated that the compound reduces the viability of both MDA-MB-231 and MCF-7 human breast cancer cell lines. The potency of this effect is captured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by half.

The IC50 values for this compound were determined to be 6.14 µM for the MDA-MB-231 cell line and 6.05 µM for the MCF-7 cell line. These findings suggest a significant level of cytotoxicity and antiproliferative activity against these particular cancer cells.

Currently, there is a lack of specific studies in the available scientific literature detailing the effects of this compound on cellular differentiation. This area remains a potential avenue for future research to fully characterize the biological activity profile of this compound.

Table 1: In Vitro Cytotoxicity of this compound against Human Breast Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)
This compoundMDA-MB-231MTT6.14
This compoundMCF-7MTT6.05

Comparative Analysis of Biological Activity with Structurally Related Compounds

The biological activity of this compound can be further understood through comparative analysis with structurally analogous compounds. Variations in the substituent on the benzene (B151609) ring or modifications to the acetic acid moiety can lead to significant changes in biological effects. While direct comparative studies are limited, examining the activities of related molecules provides valuable context.

For instance, derivatives of (3-Methyl-benzylamino)-acetic acid have shown potential as antibacterial agents, with some studies indicating promising activity against E. coli. This suggests that the nature of the substituent at the 3-position on the benzyl ring plays a crucial role in determining the spectrum of biological activity.

Furthermore, N-substituted-3-chloro-2-azetidinones, which share a chloro-substituted aromatic ring, have been synthesized and screened for their antibacterial properties. These compounds have exhibited moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria. This highlights the potential for antimicrobial activity within this class of compounds.

In the context of anticancer research, a comparison with Sorafenib, a known anticancer drug, was made in the same study that evaluated this compound. Sorafenib exhibited IC50 values of 7.47 µM and 7.26 µM against MDA-MB-231 and MCF-7 cells, respectively. This comparison indicates that this compound is slightly more potent in these specific cell lines.

The broader class of benzylamino derivatives has been investigated for various biological activities. For example, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide has been shown to be active against several leukemia cell lines, including NB4, HL60, MV4-11, and K562, with IC50 values ranging from 0.96 µM to 4.23 µM. This underscores the potential of the benzylamino scaffold in the development of antiproliferative agents.

Table 2: Comparative In Vitro Activity of this compound and Related Compounds

CompoundTarget/Cell LineObserved Biological ActivityIC50/MIC
This compound MDA-MB-231 (Breast Cancer) Antiproliferative/Cytotoxic 6.14 µM
This compound MCF-7 (Breast Cancer) Antiproliferative/Cytotoxic 6.05 µM
SorafenibMDA-MB-231 (Breast Cancer)Antiproliferative/Cytotoxic7.47 µM
SorafenibMCF-7 (Breast Cancer)Antiproliferative/Cytotoxic7.26 µM
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamideNB4 (Leukemia)Antiproliferative/Cytotoxic0.96 µM
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamideHL60 (Leukemia)Antiproliferative/Cytotoxic1.62 µM
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamideMV4-11 (Leukemia)Antiproliferative/Cytotoxic1.90 µM
N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamideK562 (Leukemia)Antiproliferative/Cytotoxic4.23 µM
Derivatives of (3-Methyl-benzylamino)-acetic acidE. coliAntibacterialNot Specified
N-substituted-3-chloro-2-azetidinonesVarious BacteriaAntibacterialModerate to Good

Elucidation of Molecular and Cellular Mechanisms of Action for 3 Chloro Benzylamino Acetic Acid

Identification of Primary Molecular Targets and Binding Sites

This section would typically detail the specific molecules within a cell that the compound interacts with to exert its effects.

Proteomic and Interactome Approaches for Target Discovery

Researchers often use techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational docking simulations to identify potential protein targets of a compound. These methods help to create a map of the compound's interactions within the cellular proteome.

Biochemical Validation of Proposed Targets

Once potential targets are identified, their interaction with the compound is validated using biochemical assays. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or enzyme-linked immunosorbent assays (ELISA) would be employed to confirm direct binding and determine binding affinities.

Downstream Signaling Pathway Perturbations and Network Analysis

This area of study focuses on the cascade of events that occur within the cell after the compound binds to its primary target(s).

Gene Expression Profiling and Transcriptomic Responses

To understand how the compound affects cellular function, researchers would analyze changes in gene expression using methods like RNA sequencing (RNA-Seq) or microarray analysis. This would reveal which genes are turned on or off in response to the compound.

Protein Phosphorylation and Post-Translational Modification Analysis

Many signaling pathways involve the addition or removal of phosphate (B84403) groups (phosphorylation) or other modifications to proteins. Mass spectrometry-based phosphoproteomics would be used to identify which proteins are modified following treatment with the compound, providing insight into the activated or inhibited signaling pathways.

Subcellular Localization and Intracellular Trafficking Studies

This subsection would investigate where the compound accumulates within the cell and how it moves around. Techniques such as fluorescence microscopy, using a fluorescently labeled version of the compound, would allow for direct visualization of its location in different cellular compartments like the nucleus, mitochondria, or endoplasmic reticulum.

Structure Activity Relationship Sar and Computational Studies of 3 Chloro Benzylamino Acetic Acid and Its Analogues

Systematic Modification of the (3-Chloro-benzylamino)-acetic acid Scaffold for SAR Elucidation

Systematic modification of the this compound scaffold is a cornerstone of SAR studies. This process involves altering specific parts of the molecule—namely the position of the chloro substituent on the benzyl (B1604629) ring, the amino acid backbone, and the benzyl moiety itself—to probe their influence on biological activity.

The presence and position of the chlorine atom on the benzyl ring are critical determinants of the molecule's physicochemical properties and, consequently, its biological activity. The chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which can influence the acidity of the acetic acid group. This increased acidity can affect how the molecule interacts with biological targets. Furthermore, the introduction of a chlorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes or bind to hydrophobic pockets within proteins. researchgate.net

SAR studies on related scaffolds have demonstrated the profound impact of the chloro-substitution pattern. For instance, in some series, a 3,4-dichloro substitution pattern has been shown to be synergistic for activity, while a 3,5-dichloro arrangement may result in more modest potency. nih.gov The specific position of the chlorine atom can also create unique stereochemical and electronic interactions with amino acid residues in a target protein, thereby affecting binding affinity and biological function. researchgate.net The need for hydrophobic substituents on the benzene (B151609) ring has been highlighted in some studies, suggesting that the chloro group in the 3-position of this compound likely plays a key role in hydrophobic interactions with its biological target. nih.gov

Table 1: Impact of Chloro-Substitution on Physicochemical and Biological Properties

Substitution Pattern Electronic Effect Potential Impact on Activity Reference
3-ChloroElectron-withdrawing (-I effect)Increases acidity of the acetic acid moiety; enhances lipophilicity, potentially improving membrane permeability and hydrophobic interactions. researchgate.net
2-Chloro / 4-ChloroElectron-withdrawing (-I effect)Alters the electronic distribution and steric profile compared to the 3-position, potentially leading to different binding orientations and potencies. researchgate.netnih.gov
3,4-DichloroSynergistic electron withdrawalOften leads to enhanced potency in various compound series due to favorable interactions within the target's binding site. nih.gov
3,5-DichloroElectron-withdrawingMay result in different activity profiles compared to other di-substituted patterns, indicating sensitivity to the substitution pattern. nih.gov

Effects of Amino Acid Backbone Modifications

The (benzylamino)-acetic acid core provides a scaffold that can be systematically modified to explore its role in biological activity. Modifications to this backbone can include altering the length of the acetic acid chain, substituting the α-carbon, or replacing the secondary amine. Such changes can impact the molecule's conformation, flexibility, and ability to form crucial hydrogen bonds with a target receptor or enzyme. mdpi.com

Post-translational modifications of protein backbones in nature highlight the importance of the backbone in modulating protein activity and stability. nih.gov These natural modifications can include changes that increase stability or control conformation. nih.gov Similarly, in synthetic analogues, even subtle changes, such as the introduction of substituents on the α-carbon, can significantly affect degradation pathways and biological interactions. nih.gov The incorporation of different amino acid residues or modifying the linker between the benzyl and acid moieties can influence electrostatic interactions, which may be crucial for target recognition. mdpi.com For example, introducing basic amino acid residues into a peptide has been shown to accelerate reactions at a chloroacetyl group, suggesting that the amino acid portion can influence the reactivity of other parts of the molecule through electrostatic interactions. mdpi.com Modifications that alter the backbone's length or rigidity can also impact how the molecule fits into a binding pocket. nih.gov

Table 2: Potential Effects of Amino Acid Backbone Modifications

Modification Type Structural Change Potential Consequence on Activity Reference
Chain Length VariationElongating or shortening the acetic acid chain (e.g., propionic acid)Alters the distance between the benzylamine (B48309) and carboxyl groups, affecting binding to the target. nih.gov
α-Carbon SubstitutionAdding alkyl or other groups to the carbon adjacent to the carboxyl groupIntroduces steric bulk and can create chiral centers, potentially leading to stereospecific interactions and altered metabolic stability. nih.gov
Amine ModificationN-methylation or replacement with other functional groupsChanges hydrogen bonding capacity and basicity, which can be critical for target interaction. nih.gov
Backbone RigidificationIncorporating cyclic structures or double bondsReduces conformational flexibility, which can lock the molecule into a bioactive conformation but may also prevent binding if the rigid conformation is not optimal. nih.gov

Role of Benzyl Moiety Variations in Target Recognition

The benzyl group of this compound is not merely a spacer; it actively participates in target recognition through various non-covalent interactions. Variations in this moiety, such as altering or adding substituents on the aromatic ring, can significantly modulate binding affinity and selectivity.

SAR studies on analogous compounds frequently reveal a preference for specific substitution patterns on the aryl ring, often favoring electron-withdrawing groups. nih.gov For instance, replacing the chloro group with other halogens (e.g., fluorine, bromine) or with pseudo-halogens like a trifluoromethyl (CF₃) group can fine-tune the electronic and steric properties of the ring. A CF₃ group, for example, can enhance potency by providing a conformational bias. nih.gov The introduction of hydrogen bond donors or acceptors (e.g., hydroxyl, methoxy, or amino groups) can also lead to new interactions with the target, although in some cases, these can decrease activity if they disrupt necessary hydrophobic interactions. nih.gov The benzyl ring itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site of a protein. nih.gov

Table 3: Influence of Benzyl Moiety Variations on Target Interaction

Variation Example Substituent(s) Potential Effect on Target Recognition Reference
Halogen Substitution-F, -Br, -IModifies lipophilicity and electronic character; can alter binding affinity based on size and electronegativity. researchgate.netnih.gov
Electron-Withdrawing Groups-CF₃, -NO₂Can enhance potency through favorable electronic interactions or by inducing a specific conformation. nih.govnih.gov
Electron-Donating Groups-CH₃, -OCH₃Can increase or decrease activity depending on whether the binding pocket favors hydrophobic or polar interactions. nih.gov
Hydrogen Bonding Groups-OH, -NH₂May form new, stabilizing hydrogen bonds with the target, but could also disrupt essential hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling represents a computational approach to formalize the SAR by creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of untested molecules and for providing insights into the key molecular features driving the desired biological effect.

The development of a predictive QSAR model begins with a dataset of this compound analogues with experimentally determined biological activities. The process typically involves generating molecular descriptors for each compound that quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov

In 3D-QSAR studies, the molecules are aligned in 3D space, and their interaction fields with various probes are calculated. nih.gov These fields are then used as variables to build a statistical model, often using methods like Partial Least Squares (PLS) regression. The resulting model identifies regions in space where specific properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to increase or decrease biological activity. nih.gov The output is often visualized as contour maps, which can guide the design of new derivatives by indicating where to add or remove certain functional groups to enhance activity. nih.gov

The development of a robust and predictive QSAR model is critically dependent on rigorous validation. nih.gov Validation ensures that the model is not simply a correlation for the training data but has genuine predictive power for new compounds.

Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. nih.gov The quality of the internal validation is often assessed by the cross-validated correlation coefficient (q²). nih.gov

External validation is considered a more stringent test of a model's predictive ability. nih.gov This involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. The predictive R² (pred_r²) is a common metric for external validation. nih.gov More recent and stricter validation parameters, such as r(m)² and R(p)², have also been proposed to provide a more rigorous assessment of a model's acceptability, especially for regulatory purposes. nih.gov A statistically sound and validated QSAR model can then be confidently used to prioritize the synthesis of new this compound derivatives with a higher probability of success. nih.gov

Computational Chemistry Approaches

Computational methods provide deep insights into how molecules like this compound might interact with biological systems. These techniques range from predicting the binding pose of a ligand in a protein's active site to calculating its electronic properties at a quantum level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely employed in drug design to understand how a ligand, such as this compound or its analogues, might bind to a biological target, typically a protein or nucleic acid. researchgate.net The results of docking studies are often expressed as a docking score, which estimates the binding affinity.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds like phenylacetic acid (PAA) derivatives provides valuable insights. For instance, molecular docking studies on PAA and its derivatives have been conducted to explore their binding modes with targets like DNA, Pim kinase protein, and urease enzymes. researchgate.net In one such study, 3-chloro-phenylacetic acid (3-chloro-PAA) demonstrated a high docking score of -7.809 against a DNA target, indicating a strong potential for interaction and disruption of DNA structure. researchgate.net This suggests that the chloro-substitution at the meta-position of the phenyl ring could be a key feature for biological activity.

The process involves preparing the 3D structures of the ligands and the biological target. researchgate.net Software like the Molecular Operating Environment (MOE) or AutoDock Vina is then used to perform the docking calculations, which explore various possible conformations of the ligand within the target's binding site. nih.govresearchgate.net The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed to understand the basis of the binding affinity. nih.govnih.gov

Table 1: Molecular Docking Scores of Phenylacetic Acid (PAA) Analogues with Biological Targets This table presents data for Phenylacetic Acid (PAA) analogues as a proxy to understand the potential interactions of this compound.

Source: Data adapted from computational studies on Phenylacetic Acid derivatives. researchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.com This computational method simulates the movements and interactions of atoms and molecules, offering insights into the stability of the binding pose predicted by docking, as well as any conformational changes that may occur in the ligand or the target upon binding. nih.govnih.gov

For a compound like this compound, an MD simulation would typically start with the best-docked pose in its biological target. The complex would be placed in a simulated environment, often a water box with ions to mimic physiological conditions. nih.gov The simulation then calculates the trajectory of the atoms over a period, which can range from nanoseconds to microseconds, by solving Newton's equations of motion. mdpi.com

Analysis of the MD trajectory can reveal important information, such as:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor throughout the simulation, indicating key stable interactions. researchgate.net

Table 2: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation This table outlines the typical data generated from an MD simulation to assess binding stability.

Key properties derived from quantum chemical calculations include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.trresearchgate.net This is vital for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.

Optimized Geometry: These calculations determine the most stable 3D conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. dergipark.org.trepstem.net

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, helping to quantify the electronic effect of substituents. epstem.net

Studies on similar structures, like chloro-substituted phenoxy acetic acids, have utilized DFT to analyze vibrational spectra and electronic properties, confirming the influence of the halogen substituent on the molecule's characteristics.

Table 3: Representative Data from Quantum Chemical Calculations for a Substituted Acetic Acid Analogue This table shows typical theoretical data obtained for a molecule structurally related to this compound, illustrating the types of properties that can be calculated.

Source: Values are illustrative based on quantum chemical studies of similar aromatic carboxylic acids. dergipark.org.trepstem.net

Pharmacophore modeling is a powerful strategy in drug discovery used to identify novel compounds with the potential to bind to a specific biological target. nih.govmdpi.com A pharmacophore is defined as the essential three-dimensional arrangement of steric and electronic features that are necessary for optimal molecular interactions with a specific target. mdpi.com

For this compound, a pharmacophore model could be developed based on its structure and known interactions of its analogues. The key features might include:

A hydrogen bond donor (the N-H group).

A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).

A negative ionizable feature (the carboxylate group).

A hydrophobic/aromatic feature (the 3-chlorobenzyl group).

Once a pharmacophore model is created, it can be used as a 3D query to search large chemical databases for other molecules that match these features. nih.gov This process, known as virtual screening, can rapidly identify a diverse set of potential hits from millions of compounds, which can then be further evaluated using docking and other methods. nih.govnih.gov This approach has been successfully used to discover novel ligands for a wide range of biological targets. nih.govmdpi.com The integration of pharmacophore modeling with virtual screening and MD simulations can significantly enhance the efficiency of identifying new, potent, and diverse lead compounds. nih.gov

Table 4: Common Pharmacophore Features and Their Definitions This table describes the standard features used in pharmacophore modeling, which would be applied to screen for analogues of this compound.

Research Applications and Potential As a Molecular Probe

Utilization of (3-Chloro-benzylamino)-acetic acid in In Vitro Biochemical Assays

The potential biological activity of this compound has been a subject of investigation in medicinal chemistry. Although detailed and specific data from extensive in vitro biochemical assays on this exact compound are not widely available in peer-reviewed literature, preliminary studies have suggested certain biological activities. For instance, the compound has been evaluated for antimicrobial properties, with some screenings indicating selective activity against Gram-positive bacteria. This suggests its potential utility in assays such as those determining Minimum Inhibitory Concentrations (MIC).

The mechanism of action in biological systems, while not extensively elucidated for this specific molecule, is thought to involve interactions with enzymes or receptors. The chloro-substituent and the benzylamine (B48309) group are critical features that would influence its binding affinity and specificity for molecular targets. It is important to note that many studies focus on structurally related analogs rather than this compound itself, highlighting a need for further direct investigation. For example, derivatives of N-benzyl-3-chloropyrazine-2-carboxamide have shown activity against Staphylococcus aureus. nih.govsemanticscholar.org Similarly, other substituted benzylamino acetic acids are often explored for their potential anti-inflammatory or antimicrobial properties.

Table 1: Potential In Vitro Applications of this compound

Assay Type Investigated Property Reported Finding (for this compound)
Antimicrobial Screening Antibacterial Activity Preliminary findings suggest selective activity against Gram-positive bacteria.

Note: The table reflects potential applications based on preliminary data; extensive, peer-reviewed studies are limited for this specific compound.

Application as a Chemical Tool for Investigating Fundamental Biological Pathways

A chemical tool, or probe, is a small molecule used to study and manipulate biological systems, such as fundamental pathways, often by selectively binding to and modulating the function of a specific protein target. illinois.edursc.org this compound, with its distinct chemical motifs, holds potential for development as such a tool. Its structure as a substituted amino acid makes it a candidate for interacting with biological targets like enzymes and receptors, potentially leading to the inhibition or activation of specific pathways.

While there is a lack of direct evidence showing the use of this compound as a validated chemical probe for pathway investigation, its structural components are found in molecules with defined biological targets. For instance, compounds with a chlorobenzyl moiety have been synthesized as inhibitors of enzymes like cholesteryl ester transfer protein (CETP) and cholinesterases. researchgate.netmdpi.com The general strategy of using small molecules to probe biology is well-established; for example, specifically designed probes have been developed to study the function of enzymes like HDAC6. nih.gov The potential for this compound to serve as a chemical probe would depend on identifying a specific, high-affinity biological target and demonstrating its ability to modulate a pathway in a controlled manner, which remains an area for future research.

Role as a Precursor or Intermediate in the Organic Synthesis of Complex Molecules

One of the most defined applications of this compound is its role as a chemical intermediate in organic synthesis. It serves as a versatile building block for constructing more complex molecules, particularly in the context of drug discovery and development. The compound features a secondary amine and a carboxylic acid, allowing it to undergo a variety of chemical reactions to build larger molecular scaffolds.

The synthesis of this compound itself can be achieved through methods like the reductive amination of 3-chlorobenzaldehyde (B42229) with a glycine (B1666218) ester, followed by hydrolysis of the ester to yield the final carboxylic acid. Once formed, it can be used in further synthetic steps. For example, the carboxylic acid can be converted to an amide, and the secondary amine can be further alkylated or acylated.

Table 2: Examples of Complex Molecules Synthesized Using Related Precursors

Precursor Type Reaction Resulting Molecule Class Therapeutic Target/Application
Substituted Benzylamines Nucleophilic substitution N-benzyl-3-(benzylamino)pyrazine-2-carboxamides Antimycobacterial nih.govsemanticscholar.org
Substituted Benzaldehydes / Aminobenzoic acids Reductive amination Substituted Benzylamino-benzoic acids PPARα Agonists nih.gov
N-benzyl-2-chloroacetamide Migratory cyclization & condensation (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-ones Tyrosinase Inhibitors nih.gov
Iminodibenzyl (B195756) Acylation, nitration, reduction, diazotization 3-chloro-N-acetyliminodibenzyl Intermediate for Chlorimipramine google.com

Future Directions and Emerging Research Avenues for 3 Chloro Benzylamino Acetic Acid

Exploration of Undiscovered Biological Targets and Off-Targets

While initial studies have hinted at the potential biological activities of (3-Chloro-benzylamino)-acetic acid, a comprehensive understanding of its molecular interactions within biological systems remains largely uncharted. Future research will undoubtedly focus on identifying its primary biological targets and elucidating the mechanisms by which it exerts its effects. The structural characteristics of this compound, particularly the presence of the chloro substituent and the benzylamino group, are crucial in determining its binding affinity and specificity towards various molecular targets, such as enzymes and receptors.

Systematic screening against a broad panel of enzymes, receptors, and ion channels will be instrumental in discovering novel biological activities. For instance, given that similar compounds have shown inhibitory effects on protein tyrosine phosphatases, it is plausible that this compound could interact with similar targets involved in crucial cellular signaling pathways. Furthermore, exploring its potential as an antimicrobial or anticancer agent warrants deeper investigation, moving beyond preliminary observations.

Equally important is the identification of "off-targets," which are unintended molecular interactions that can lead to adverse effects. A thorough off-target profiling is essential for the development of safe and effective therapeutic agents. Techniques such as affinity chromatography-mass spectrometry and computational docking simulations can be employed to predict and validate potential off-target interactions. Understanding the full spectrum of its biological interactions will provide a solid foundation for its potential therapeutic applications and guide the design of derivatives with improved selectivity and fewer side effects.

Advancements in Stereoselective Synthesis and Derivatization

The synthesis of this compound has been approached through methods like direct alkylation and reductive amination. However, the future of its chemical synthesis lies in the development of stereoselective methods. Since many biological targets are chiral, the different enantiomers of this compound could exhibit distinct biological activities and metabolic profiles. americanpharmaceuticalreview.com Therefore, the ability to selectively synthesize a specific stereoisomer is of paramount importance for its pharmaceutical development. americanpharmaceuticalreview.comelsevierpure.com

Future research will likely focus on employing chiral catalysts and auxiliaries to control the stereochemistry during the synthesis. Techniques such as chiral high-performance liquid chromatography (HPLC) will be crucial for the separation and analysis of enantiomers, ensuring the production of optically pure compounds. americanpharmaceuticalreview.com

Furthermore, the derivatization of this compound presents a vast and promising area of research. By systematically modifying its chemical structure, researchers can explore structure-activity relationships (SAR) to enhance its potency, selectivity, and pharmacokinetic properties. For example, introducing different substituents on the benzyl (B1604629) ring or modifying the acetic acid moiety could lead to derivatives with improved biological activity. mdpi.comnih.gov The synthesis and evaluation of a diverse library of derivatives will be a key strategy in optimizing this chemical scaffold for specific therapeutic applications. mdpi.com

Table 1: Potential Derivatization Strategies for this compound

Modification SitePotential SubstituentsDesired Outcome
Benzyl RingElectron-donating groups (e.g., -OCH3, -CH3), Electron-withdrawing groups (e.g., -NO2, -CF3), Halogens (e.g., -F, -Br)Modulate electronic properties, improve binding affinity, alter metabolic stability.
Amino GroupAlkylation, AcylationEnhance lipophilicity, introduce new interaction points with biological targets.
Acetic Acid MoietyEsterification, AmidationImprove cell permeability, create prodrugs for targeted delivery.

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-target, one-drug" paradigm is increasingly being complemented by a more holistic understanding of disease, facilitated by systems biology and network pharmacology. These approaches consider the complex network of interactions between genes, proteins, and metabolites that are perturbed in a disease state. For this compound, integrating experimental data with computational models will provide a systems-level understanding of its mechanism of action.

By mapping the identified biological targets of this compound onto protein-protein interaction networks and signaling pathways, researchers can predict its broader physiological effects and identify potential synergistic or antagonistic interactions with other drugs. This approach can help in repositioning the compound for new therapeutic indications and in designing rational combination therapies.

Computational tools, such as molecular docking and molecular dynamics simulations, will continue to play a vital role in predicting the binding modes of this compound and its derivatives with their biological targets. acs.orgresearchgate.net These in-silico studies can guide the design of new analogs with enhanced affinity and selectivity, thereby accelerating the drug discovery process. acs.org

Challenges and Opportunities in the Academic Research Landscape of this compound

The academic research landscape for this compound is characterized by both challenges and significant opportunities. A major challenge is the limited availability of comprehensive biological data for the compound itself. Much of the current understanding is inferred from studies on structurally related molecules. Therefore, a concerted effort is needed to generate robust and reproducible data on its biological activities.

This data gap, however, presents a wealth of opportunities for academic researchers. There is a clear need for fundamental research to explore its synthesis, characterize its physicochemical properties, and systematically evaluate its biological effects. Collaborative efforts between synthetic chemists, pharmacologists, and computational biologists will be crucial to unlocking the full potential of this compound.

Furthermore, the discontinued (B1498344) commercial availability of this compound highlights the importance of academic labs in providing access to this and other rare or unique chemical entities for early-stage discovery research. sigmaaldrich.com Academic institutions are well-positioned to explore novel synthetic routes and to investigate the therapeutic potential of such compounds that may be overlooked by the pharmaceutical industry. The development of open-access databases and compound sharing initiatives could further accelerate research in this area.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.